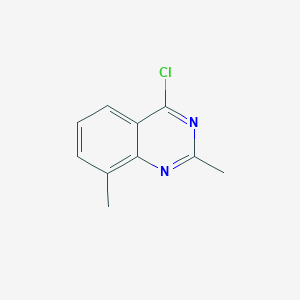
4-Chloro-2,8-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,8-dimethylquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that contain a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of chlorine and two methyl groups attached to the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylbenzoic acid with formamide under high-temperature conditions to form the quinazoline ring. Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,8-dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
- Quinazoline N-oxides
- Amine derivatives
- Substituted quinazolines with various functional groups
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-2,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, this compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 2-Phenylquinazoline
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Comparison: 4-Chloro-2,8-dimethylquinazoline is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
Propriétés
Numéro CAS |
1429782-20-6 |
|---|---|
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
4-chloro-2,8-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3 |
Clé InChI |
AYJKZUDPYRCGNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


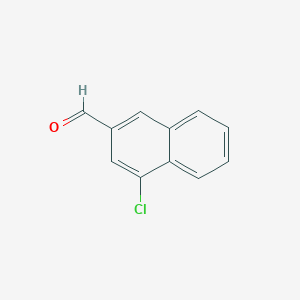

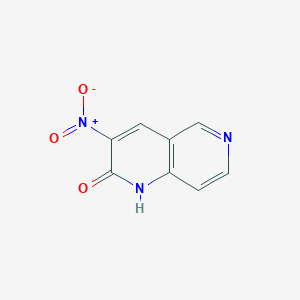




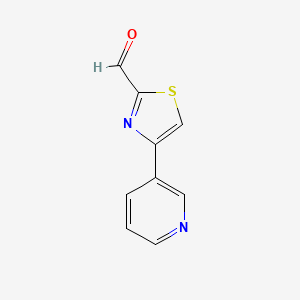

![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
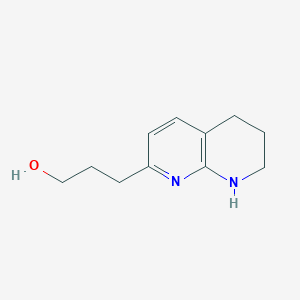

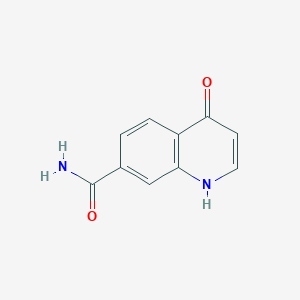
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
